

Application Note: Determination of Brodimoprim by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Brodimoprim*

Cat. No.: *B1667867*

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Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of **Brodimoprim**. The methodology employs a reversed-phase C18 column with fluorescence detection, providing high selectivity and low limits of detection. The protocol includes detailed procedures for sample preparation from biological matrices, chromatographic conditions, and comprehensive method validation parameters as per the International Council for Harmonisation (ICH) guidelines. This method is suitable for researchers, scientists, and professionals in drug development and quality control for the accurate determination of **Brodimoprim**.

Introduction

Brodimoprim is a lipophilic dihydrofolate reductase inhibitor with broad-spectrum antibacterial activity. Accurate and reliable quantification of **Brodimoprim** in various matrices is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document provides a detailed protocol for the analysis of **Brodimoprim** using a reversed-phase HPLC method with fluorescence detection, which offers superior sensitivity compared to UV detection.

Experimental

Instrumentation and Materials

- **HPLC System:** A system equipped with a quaternary pump, autosampler, column oven, and fluorescence detector.

- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Chloroform, sodium hydroxide, and an appropriate buffer salt (e.g., sodium acetate or potassium phosphate).
- **Brodimoprim** Reference Standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
Column	C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.01 M Sodium Acetate Buffer (pH 5.0) (e.g., 40:60 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Fluorescence Detector	Excitation: 290 nm, Emission: 340 nm ^[1]
Run Time	Approximately 10 minutes

Protocols

Standard Solution Preparation

- Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Brodimoprim** reference standard and dissolve it in 100 mL of methanol.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 5 ng/mL to 500 ng/mL.

Sample Preparation (from Plasma)

This protocol describes a liquid-liquid extraction procedure for the isolation of **Brodinoprim** from a plasma matrix.^[1]

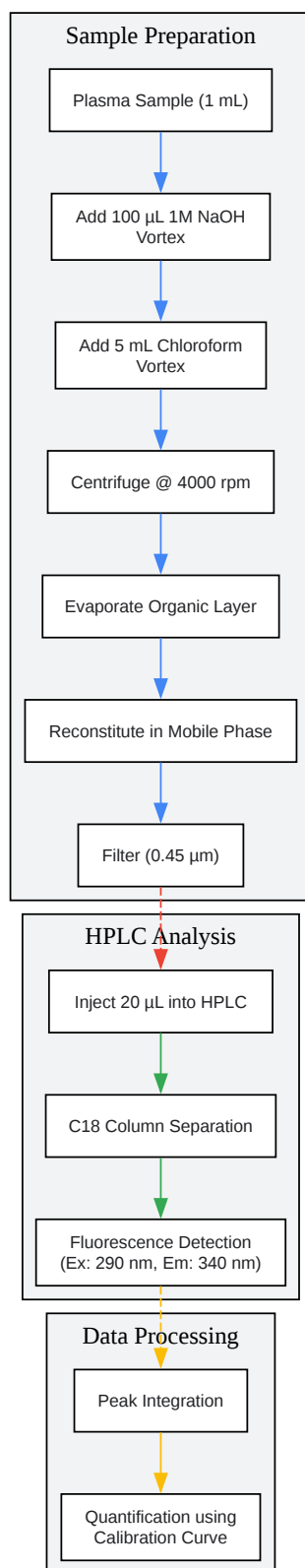
- **Sample Aliquoting:** Pipette 1.0 mL of the plasma sample into a clean centrifuge tube.
- **Alkalinization:** Add 100 µL of 1 M sodium hydroxide to the plasma sample and vortex for 30 seconds.
- **Extraction:** Add 5.0 mL of chloroform to the tube, cap, and vortex vigorously for 2 minutes.
- **Centrifugation:** Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- **Solvent Evaporation:** Carefully transfer the lower organic layer (chloroform) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- **Reconstitution:** Reconstitute the dried residue with 500 µL of the mobile phase and vortex for 1 minute.
- **Filtration:** Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
- **Injection:** Inject 20 µL of the filtered sample into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

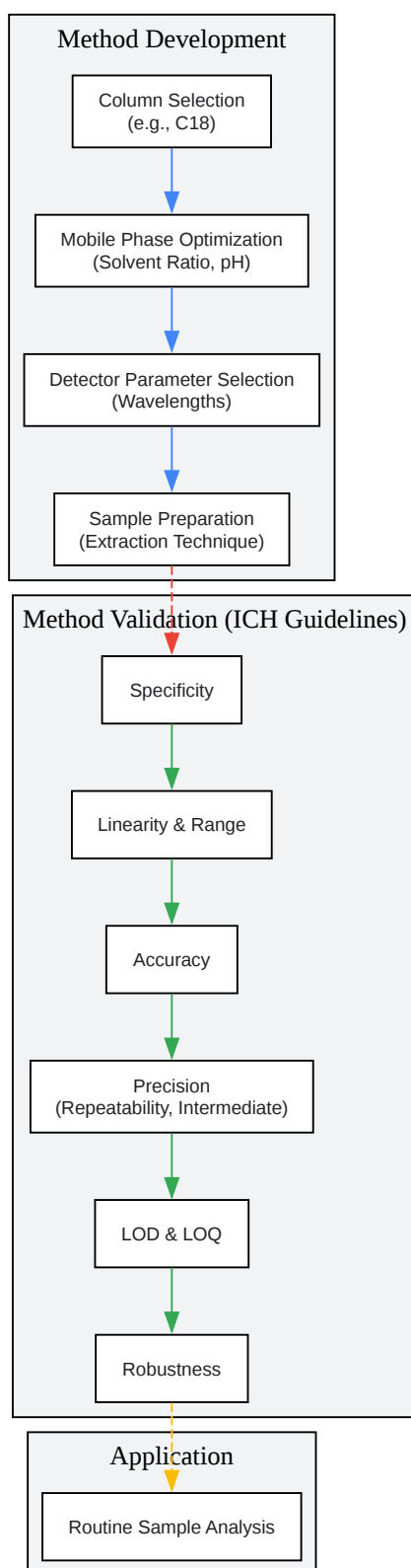
Validation Parameter	Results
Linearity Range	5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	1.5 ng/mL
Limit of Quantitation (LOQ)	5.0 ng/mL ^[1]
Precision (%RSD)	Intraday: < 2%, Interday: < 3%
Accuracy (% Recovery)	98.0 - 102.0%
Robustness	The method was found to be robust with small, deliberate variations in mobile phase composition ($\pm 2\%$), pH (± 0.2), and flow rate (± 0.1 mL/min).
Specificity	No interference from endogenous components in the blank matrix was observed at the retention time of Brodimoprim.

Visualizations



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Caption: Experimental workflow for **Brodimoprim** analysis by HPLC.



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Caption: Logical flow of HPLC method development and validation.

Conclusion

The described HPLC method with fluorescence detection is a reliable, sensitive, and robust technique for the quantitative analysis of **Brodimoprim**. The detailed protocol for sample preparation and chromatographic analysis, along with the comprehensive validation data, demonstrates the suitability of this method for routine use in research and quality control laboratories.

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References

- 1. Determination of brodimoprim and its hydroxy metabolite in human plasma, blood and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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